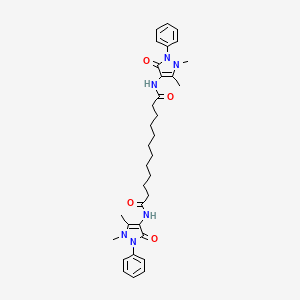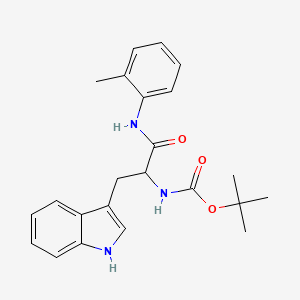
N,N'-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide is a complex organic compound with a molecular formula of C34H44N6O4. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a dodecanediamide linker. The presence of phenyl groups and dimethyl substituents adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide typically involves the reaction of 4-aminoantipyrine with dodecanedioic acid. The reaction is carried out in the presence of a suitable solvent, such as acetone, and requires heating to around 50°C with continuous stirring for several hours . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are carefully controlled to ensure high yield and purity. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanediamide: Similar structure but with a shorter linker.
Dipyrone: Contains a pyrazolone ring but differs in its substituents and overall structure.
Uniqueness
N,N’-bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)dodecanediamide is unique due to its long dodecanediamide linker, which imparts distinct physical and chemical properties
Properties
Molecular Formula |
C34H44N6O4 |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
N,N'-bis(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)dodecanediamide |
InChI |
InChI=1S/C34H44N6O4/c1-25-31(33(43)39(37(25)3)27-19-13-11-14-20-27)35-29(41)23-17-9-7-5-6-8-10-18-24-30(42)36-32-26(2)38(4)40(34(32)44)28-21-15-12-16-22-28/h11-16,19-22H,5-10,17-18,23-24H2,1-4H3,(H,35,41)(H,36,42) |
InChI Key |
NIIAYWOKKWRELY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCCCCCCCCC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550039.png)
![4-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11550047.png)
![3'-Tert-butyl 5'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11550055.png)
![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11550063.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B11550079.png)
![N'-[(E)-[2-Hydroxy-5-({4-hydroxy-3-[(E)-{[(4-methoxyphenyl)formamido]imino}methyl]phenyl}methyl)phenyl]methylidene]-4-methoxybenzohydrazide](/img/structure/B11550084.png)
![4-[(3-bromobenzyl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]benzohydrazide](/img/structure/B11550086.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11550091.png)
![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11550098.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11550104.png)

![4-(1,3-benzoxazol-2-yl)-N-{(E)-[4-(benzyloxy)phenyl]methylidene}aniline](/img/structure/B11550129.png)

